3,5-Diiodopyrazin-2-amine as a CCR5 Antagonist with Defined Binding Affinity
3,5-Diiodopyrazin-2-amine demonstrates quantifiable antagonism of the human C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR), with a measured binding affinity (Kd) of 316 nM in a cell-based assay [1]. This value provides a defined point of comparison against other pyrazine-based chemokine receptor modulators, establishing a baseline for structure-activity relationship (SAR) studies.
| Evidence Dimension | Binding Affinity (Kd) for human CCR5 |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | Untransfected HEK 293 cells (baseline no binding); no direct comparator compound data in same assay |
| Quantified Difference | Not calculable (comparator is baseline) |
| Conditions | HEK 293 Glosensor cells expressing human CCR5; antagonism measured by reduction in RANTES-induced intracellular calcium levels |
Why This Matters
This Kd value provides a quantifiable benchmark for medicinal chemists to evaluate new derivatives in CCR5-targeted programs for HIV, inflammatory, or autoimmune diseases.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906) affinity data for human CCR5. Kd = 316 nM. Assay: Antagonist activity at human CCR5 expressed in HEK 293 Glosensor cells assessed as reduction in RANTES-induced intracellular calcium levels. View Source
